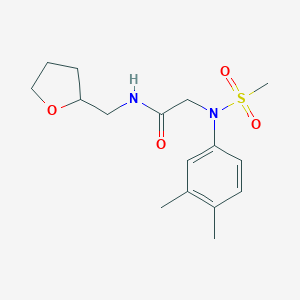![molecular formula C22H27N3O5S B422609 ethyl 4-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B422609.png)
ethyl 4-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a benzoyl group, and a methylsulfonyl aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Conducted in an acidic or basic medium at elevated temperatures.
Reduction: Conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Conducted in the presence of a catalyst to increase the reaction rate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
ethyl 4-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 4-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 4-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]piperazine-1-carboxylate include:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Triazoles: Used in various pharmaceutical applications due to their stability and biological activity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C22H27N3O5S |
|---|---|
Molecular Weight |
445.5g/mol |
IUPAC Name |
ethyl 4-[4-[(N-methylsulfonylanilino)methyl]benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H27N3O5S/c1-3-30-22(27)24-15-13-23(14-16-24)21(26)19-11-9-18(10-12-19)17-25(31(2,28)29)20-7-5-4-6-8-20/h4-12H,3,13-17H2,1-2H3 |
InChI Key |
XSVOIHRNXJIFCD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzodioxol-5-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acrylamide](/img/structure/B422526.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B422529.png)

![N-(4-isopropylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B422532.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)benzenesulfonamide](/img/structure/B422534.png)
![N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B422535.png)
![(5Z)-2-(5-chloro-2-methylanilino)-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B422536.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B422537.png)
![N-(1,3-benzodioxol-5-yl)-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B422538.png)
![2-[2,5-dimethoxy(methylsulfonyl)anilino]-N-(2-furylmethyl)acetamide](/img/structure/B422543.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dimethyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B422544.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,5-dimethylphenyl)benzenesulfonamide](/img/structure/B422545.png)
![N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide](/img/structure/B422546.png)
![2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(2-furylmethyl)acetamide](/img/structure/B422548.png)
